2-(2-Formylphenoxy)benzonitrile
Description
2-(2-Formylphenoxy)benzonitrile is a bifunctional aromatic compound featuring a benzonitrile core substituted with a 2-formylphenoxy group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. It serves as a precursor for metal-organic complexes, such as the 1D Eu–organic complex [Eu(L)₆(DMF)]ₙ, which exhibits high selectivity and sensitivity for nitroaromatic detection in acetonitrile . Synthesis methods often involve hydrolysis and cyclization of intermediates like methyl 2-(2-formylphenoxy)-2-phenylacetate, with optimized reaction conditions (e.g., 50°C) to prevent overreaction . The compound has been commercialized but is currently listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
2-(2-formylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJDNBMSANPKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303427 | |
| Record name | 2-(2-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
451485-74-8 | |
| Record name | 2-(2-Formylphenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formylphenoxy)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 2-bromobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-Carboxyphenoxy)benzenecarbonitrile.
Reduction: 2-(2-Formylphenoxy)benzylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: 2-(2-Formylphenoxy)benzonitrile serves as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for further derivatization, facilitating the creation of diverse chemical entities .
- Reactivity Studies: The compound's formyl and nitrile groups can participate in various chemical transformations, making it a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
- Enzyme Interaction Studies: This compound has been utilized to investigate enzyme interactions, particularly how it influences enzyme activity and stability. It can act as a substrate or inhibitor for specific enzymes, providing insights into metabolic pathways .
- Cellular Effects: Research indicates that this compound can modulate cellular signaling pathways, affecting gene expression and cellular metabolism. These properties make it a candidate for studying cellular responses to chemical stimuli.
Medicine
- Drug Development: The compound is being explored for its potential pharmacological properties. Its structure allows it to serve as a building block for synthesizing pharmaceutical compounds aimed at treating various diseases .
- Therapeutic Applications: Preliminary studies suggest that derivatives of this compound may exhibit biological activity relevant to therapeutic applications, particularly in cancer treatment and antimicrobial research .
Industry
- Material Science: Due to its electronic properties, this compound is being investigated for applications in organic electronics and photonic devices. Its ability to undergo various chemical modifications enhances its utility in advanced materials development .
Case Studies
-
Enzyme Inhibition Research:
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to altered signaling pathways that promote tumor growth, highlighting the compound's potential as an anticancer agent . -
Pharmacological Screening:
In a pharmacological evaluation, several derivatives of this compound were screened for their binding affinity to PD-L1, a target in cancer immunotherapy. Some compounds exhibited IC50 values comparable to established drugs, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2-Formylphenoxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Structural Features
Physicochemical Properties
- Optical Activity: Chiral derivatives like 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile exhibit distinct optical rotations (e.g., [α]²⁰_D = −65.1° in CHCl₃), contrasting with non-chiral analogues .
- Thermal Stability: The formylphenoxy group in this compound contributes to thermal lability, necessitating controlled storage conditions .
Biological Activity
2-(2-Formylphenoxy)benzonitrile, a compound characterized by its unique chemical structure featuring both an aldehyde and a nitrile functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, which indicates the presence of both a benzonitrile group and a formylphenoxy moiety. This structural configuration contributes to its unique reactivity and potential interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Aldehyde (-CHO), Nitrile (-C≡N) |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and condensation reactions involving various aromatic compounds. The typical synthetic route involves the reaction of 2-formylphenol with benzonitrile derivatives under acidic or basic conditions, often yielding high purity products suitable for biological testing.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study demonstrated its cytotoxic effects against several cancer cell lines, including acute lymphoblastic leukemia (MOLT-3) and cervical carcinoma (HeLA). The compound exhibited IC values indicating significant cell growth inhibition:
| Cell Line | IC (µM) |
|---|---|
| MOLT-3 | 12.7 ± 1.1 |
| HeLA | 25.7 ± 0.8 |
| HL-60 | 20.5 ± 4.1 |
These results suggest that this compound may interfere with critical cellular processes involved in cancer progression .
The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors implicated in cancer cell proliferation and survival. For example, it may inhibit angiogenesis, a crucial process for tumor growth .
Case Studies
- Study on Anticancer Activity : In a controlled study, researchers evaluated the effect of this compound on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- In Vivo Studies : Additional investigations using animal models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups, supporting its efficacy as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
